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Introduction:

306-O12B is a novel, ionizable cationic lipidoid designed for the formulation of lipid

nanoparticles (LNPs) that facilitate the targeted delivery of genetic material to the liver.[1][2]

These LNPs have demonstrated high efficiency in mediating liver-specific gene knockdown,

offering a promising platform for therapeutic applications, particularly in the context of CRISPR-

Cas9 based genome editing.[3][4][5] The 306-O12B LNP system has been shown to be

significantly more effective than the FDA-approved MC-3 LNP for hepatic delivery of nucleic

acids.[4][5]

This document provides detailed application notes, quantitative data summaries, and

experimental protocols for the use of 306-O12B in liver-specific gene knockdown, with a

primary focus on the successful in vivo knockdown of the Angiopoietin-like 3 (Angptl3) gene in

mice. This gene is a key regulator of lipid metabolism, and its knockdown leads to a significant

reduction in serum levels of ANGPTL3 protein, LDL cholesterol, and triglycerides.[3][4][5]

Data Presentation
Table 1: In Vivo Efficacy of 306-O12B LNP vs. MC-3 LNP
for Angptl3 Gene Knockdown
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Parameter 306-O12B LNP MC-3 LNP Reference

Median Gene Editing

Rate in Liver
38.5% 14.6% [4][6]

Reduction in Serum

ANGPTL3 Protein
65.2% 25% [4][6]

Reduction in Serum

LDL-C
56.8% 15.7% [4][6]

Reduction in Serum

Triglycerides
29.4% 16.3% [4][6]

Data obtained from

wild-type C57BL/6

mice seven days after

a single intravenous

injection of LNPs co-

formulated with Cas9

mRNA and sgAngptl3

at a total RNA dose of

3.0 mg/kg.[6]

Table 2: Long-Term Efficacy of a Single Dose of 306-
O12B LNP for Angptl3 Knockdown (100 Days Post-
Injection)
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Total RNA
Dose

Reduction in
Serum
ANGPTL3

Reduction in
Serum LDL-C

Reduction in
Serum
Triglycerides

Reference

3.0 mg/kg 60% 48.1% 28.6% [7]

Data

demonstrates the

durable

therapeutic effect

of a single

administration.[5]

[7]

Table 3: Safety Profile of 306-O12B LNP-mediated Gene
Editing

Safety Parameter Observation Reference

Off-Target Mutagenesis

No evidence of off-target

mutagenesis detected at nine

top-predicted sites.

[4][5]

Liver Toxicity (ALT/AST levels)

No significant changes in ALT

or AST levels, indicating no

apparent liver toxicity.

[4]

Systemic Inflammatory

Response

Cytokine levels returned to

baseline 48 hours post-

administration, indicating no

long-term systemic

inflammation.

[4]

Experimental Protocols
Formulation of 306-O12B Lipid Nanoparticles
This protocol describes the formulation of 306-O12B LNPs for the co-delivery of Cas9 mRNA

and single-guide RNA (sgRNA).
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Materials:

306-O12B lipidoid

Cholesterol

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)

Cas9 mRNA

sgRNA targeting the gene of interest (e.g., Angptl3)

Ethanol

Citrate buffer (pH 4.0)

Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

Prepare the lipid stock solution by dissolving 306-O12B, Cholesterol, DSPC, and DMG-PEG

in ethanol at a molar ratio of 50:38.5:10:1.5.[4][8]

Prepare the RNA solution by dissolving Cas9 mRNA and sgRNA in citrate buffer. A mass

ratio of 1:1.2 (Cas9 mRNA/sgRNA) has been shown to be effective.[7]

The lipid solution and RNA solution are mixed using a microfluidic mixing device.

The resulting mixture is then dialyzed against PBS to remove ethanol and raise the pH to

7.4, leading to the formation of LNPs.

The final LNP formulation should have a weight ratio of 306-O12B to total RNA of 7.5/1.[4][9]

Characterize the LNPs for size, polydispersity, and encapsulation efficiency. The average

size is expected to be around 110-112 nm.[7][8]
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In Vivo Gene Knockdown in Mice
This protocol details the procedure for systemic administration of 306-O12B LNPs to achieve

liver-specific gene knockdown in mice.

Animal Model:

Wild-type C57BL/6 mice.[4]

Procedure:

Acclimatize the mice to the laboratory conditions.

Dilute the prepared 306-O12B LNP formulation in sterile PBS to the desired concentration

for injection.

Administer the LNP formulation via a single intravenous (IV) injection.

Dosages can be varied to titrate the knockdown effect. Doses of 1.0, 2.0, and 3.0 mg/kg of

total RNA have been shown to be effective.[7]

Monitor the animals for any adverse effects.

Collect blood samples at desired time points (e.g., 7 and 100 days post-injection) to analyze

serum levels of the target protein, LDL-C, and triglycerides.[4][7]

At the end of the study, euthanize the mice and harvest the liver and other organs for

analysis of gene editing efficiency (e.g., via Next-Generation Sequencing) and

biodistribution.[4]

Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b10829778?utm_src=pdf-body
https://www.pnas.org/doi/10.1073/pnas.2020401118
https://www.benchchem.com/product/b10829778?utm_src=pdf-body
https://www.researchgate.net/figure/O12B-LNP-mediated-CRISPR-editing-remains-durable-after-100-d-A-NGS-analysis-of-the_fig5_349926363
https://www.pnas.org/doi/10.1073/pnas.2020401118
https://www.researchgate.net/figure/O12B-LNP-mediated-CRISPR-editing-remains-durable-after-100-d-A-NGS-analysis-of-the_fig5_349926363
https://www.pnas.org/doi/10.1073/pnas.2020401118
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


LNP Formulation

In Vivo Delivery & Action

306-O12B, Cholesterol,
DSPC, DMG-PEG

(in Ethanol)

Microfluidic Mixing

Cas9 mRNA + sgRNA
(in Citrate Buffer)

Dialysis against PBS

306-O12B LNP

Intravenous Injection
(Mouse Model)

Liver Hepatocytes

Endocytosis

Uptake

Endosome

Endosomal Escape &
Payload Release

Acidification

Cas9-sgRNA Complex

Nucleus

Angptl3 Gene Editing

Reduced ANGPTL3, LDL-C,
& Triglycerides

Therapeutic Effect

Click to download full resolution via product page

Caption: Experimental workflow for 306-O12B LNP-mediated gene knockdown.
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Mechanism of Action

306-O12B LNP
(Cas9 mRNA + sgAngptl3) HepatocyteUptake Endosome CytoplasmEndosomal Escape NucleusCas9-sgRNA complex enters Angptl3 Gene DisruptionSite-specific cleavage Angptl3 mRNA ANGPTL3 ProteinReduced Translation Reduced LDL-C &

Triglycerides
Leads toInhibits transcription
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Caption: Signaling pathway for Angptl3 knockdown and lipid reduction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10829778#306-o12b-for-liver-specific-gene-
knockdown]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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